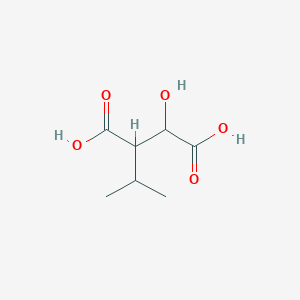

2-Hydroxy-3-isopropylsuccinic acid

Description

3-Isopropylmalate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3-Isopropylmalate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16048-89-8 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |

InChI Key |

RNQHMTFBUSSBJQ-CRCLSJGQSA-N |

SMILES |

CC(C)C(C(C(=O)O)O)C(=O)O |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)C(=O)O |

physical_description |

Solid |

Pictograms |

Irritant |

Origin of Product |

United States |

Nomenclature and Stereoisomeric Configurations in Academic Contexts

Systematic and Common Synonyms in Biochemical Literature

The compound 2-hydroxy-3-isopropylsuccinic acid is an important intermediate in the biosynthesis of leucine (B10760876). wikipedia.org Its nomenclature can be complex due to the existence of isomers and various naming conventions used in biochemical literature.

2-Isopropylmalic Acid and 3-Isopropylmalic Acid Designations

In scientific literature, two primary isomers are of significance: 2-isopropylmalic acid and 3-isopropylmalic acid. wikipedia.org These isomers are interconverted by the enzyme isopropylmalate dehydratase. wikipedia.org The systematic IUPAC name for 3-isopropylmalic acid is this compound. wikipedia.orgdrugbank.com Conversely, 2-isopropylmalic acid is systematically named 2-hydroxy-2-isopropylsuccinic acid. chemicalbook.comiarc.fr The designation depends on the position of the isopropyl group relative to the hydroxyl and carboxyl groups on the succinic acid backbone.

These compounds are intermediates in the leucine biosynthesis pathway. proteopedia.org 2-isopropylmalate synthase catalyzes the formation of 2-isopropylmalic acid from α-ketoisovalerate and acetyl-CoA. proteopedia.org This is then converted to 3-isopropylmalic acid, which is subsequently acted upon by 3-isopropylmalate dehydrogenase. wikipedia.org

α- and β-Isopropylmalate Terminology

The terms α-isopropylmalate (alpha-isopropylmalate) and β-isopropylmalate (beta-isopropylmalate) are also used to distinguish between the isomers of isopropylmalic acid. medchemexpress.comnih.gov Generally, α-isopropylmalate corresponds to 2-isopropylmalic acid, where the isopropyl group is on the alpha carbon relative to a carboxyl group. ecmdb.canih.gov β-isopropylmalate refers to 3-isopropylmalic acid. nih.gov The deprotonated forms, α-isopropylmalate and β-isopropylmalate, are commonly found in biological systems.

Structural Relationship to Malic Acid and Succinic Acid

This compound is structurally a derivative of succinic acid, a four-carbon dicarboxylic acid. It is specifically a substituted succinic acid, featuring both a hydroxyl (-OH) group and an isopropyl group attached to its carbon backbone. ontosight.ai

The compound is also closely related to malic acid, which is 2-hydroxysuccinic acid. chemicalbook.com 2-Isopropylmalic acid can be considered a derivative of malic acid where a hydrogen atom on the second carbon is replaced by an isopropyl group. chemicalbook.com This structural foundation classifies this compound as a 2-hydroxydicarboxylic acid. drugbank.com The presence of two carboxylic acid groups and a hydroxyl group contributes to its chemical properties.

Stereochemical Characterization and Significance

The biological activity and enzymatic interactions of this compound are dictated by its specific three-dimensional structure.

Elucidation of (2R,3S) and (2S) Isomeric Forms

This compound has two chiral centers, giving rise to multiple stereoisomers. The biologically active form is specifically the (2R,3S) stereoisomer. nih.gov This particular configuration is crucial for its role in metabolic pathways. The IUPAC name for this biologically active molecule is (2R,3S)-2-hydroxy-3-(propan-2-yl)butanedioic acid. nih.gov

The other key isomer in this context is 2-isopropylmalic acid. The stereochemically designated form is (S)-2-hydroxy-2-(isopropyl)succinic acid, also referred to as (2S)-2-isopropylmalic acid. nih.govontosight.aihmdb.ca This isomer has a single chiral center at the second carbon.

Role of Stereochemistry in Enzyme Specificity and Reaction Mechanisms

Enzymes exhibit a high degree of stereochemical specificity, meaning they can distinguish between different stereoisomers of a substrate. worthington-biochem.comlibretexts.org This principle is fundamental to the function of enzymes involved in leucine biosynthesis that interact with isopropylmalic acid isomers. nih.gov An enzyme's active site is a chiral environment, which allows it to bind to only one specific enantiomer or diastereomer of a substrate. libretexts.org

Biosynthetic and Metabolic Pathways Involving 2 Hydroxy 3 Isopropylsuccinic Acid

Central Role in Leucine (B10760876) Biosynthesis Pathway

The synthesis of leucine, an essential amino acid that animals must obtain from their diet, heavily relies on the formation of 2-hydroxy-3-isopropylsuccinic acid. proteopedia.orgwikipedia.org This pathway is absent in animals, making the enzymes involved potential targets for the development of antimicrobial agents and herbicides. proteopedia.orgresearchgate.net

The dedicated step in leucine biosynthesis commences with an aldol-type condensation reaction between acetyl-coenzyme A (acetyl-CoA) and 2-oxoisovalerate. nih.gov This reaction is catalyzed by the enzyme 2-isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase. proteopedia.orgresearchgate.netwikipedia.org The products of this initial condensation are (2S)-2-hydroxy-3-isopropylsuccinic acid and Coenzyme A. wikipedia.org This enzymatic step is a crucial control point in the pathway and is often subject to feedback inhibition by the end product, leucine. nih.govnih.gov

| Enzyme | Substrates | Products | Organism Examples |

| 2-isopropylmalate synthase (IPMS) | Acetyl-CoA, 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate), H₂O | (2S)-2-isopropylmalate (this compound), CoA | Bacteria, Fungi, Plants |

Following its formation, this compound undergoes a series of enzymatic transformations to ultimately yield leucine. The next step involves an isomerization reaction catalyzed by 3-isopropylmalate dehydratase, which is an aconitase homologue. wikipedia.org This enzyme facilitates the conversion of this compound to 3-hydroxy-3-isopropylsuccinic acid (3-isopropylmalate) via a dehydration-hydration mechanism, with 2-isopropylmaleate as an intermediate. wikipedia.orgebi.ac.ukebi.ac.ukuniprot.org

Subsequently, 3-hydroxy-3-isopropylsuccinic acid is oxidatively decarboxylated by the enzyme 3-isopropylmalate dehydrogenase (IMDH). wikipedia.orguniprot.orgwikipedia.org This reaction yields 4-methyl-2-oxovalerate (also known as α-ketoisocaproate). nih.govosti.gov The final step in the pathway is the transamination of 4-methyl-2-oxovalerate, typically using glutamate (B1630785) as the amino donor, to produce L-leucine. wikipedia.orgnih.gov

| Starting Compound | Enzyme | Intermediate/Product |

| This compound | 3-isopropylmalate dehydratase | 2-isopropylmaleate |

| 2-isopropylmaleate | 3-isopropylmalate dehydratase | 3-Hydroxy-3-isopropylsuccinic acid |

| 3-Hydroxy-3-isopropylsuccinic acid | 3-isopropylmalate dehydrogenase | 4-methyl-2-oxovalerate |

| 4-methyl-2-oxovalerate | Branched-chain amino acid transaminase | L-leucine |

Interconnections with Core Metabolic Networks

The biosynthesis of this compound and its subsequent metabolism are intricately linked with central metabolic pathways, highlighting its significance beyond just leucine synthesis.

The synthesis of this compound is directly connected to pyruvate (B1213749) metabolism. wikipedia.org Pyruvate, a key product of glycolysis, is a precursor for the synthesis of 2-oxoisovalerate, one of the substrates for 2-isopropylmalate synthase. nih.govwikipedia.org The conversion of pyruvate to 2-oxoisovalerate involves a series of enzymatic reactions that are shared with the biosynthesis of valine. nih.gov Therefore, the availability of pyruvate significantly influences the flux through the leucine biosynthetic pathway. nih.govnih.gov

The pathway leading to this compound is embedded within the larger network of branched-chain amino acid (BCAA) biosynthesis, which also includes valine and isoleucine. wikipedia.orgnih.gov The initial steps for the synthesis of the precursor 2-oxoisovalerate from pyruvate are catalyzed by enzymes that are also involved in valine and isoleucine biosynthesis, such as acetohydroxyacid synthase and ketol-acid reductoisomerase. researchgate.netnih.gov This integration necessitates a coordinated regulation of these pathways to ensure a balanced supply of all three essential amino acids. genome.jp

| Shared Pathway | Precursor | Shared Enzymes | End Products |

| Valine & Leucine Biosynthesis | Pyruvate | Acetohydroxyacid synthase, Ketol-acid reductoisomerase, Dihydroxyacid dehydratase | Valine, Leucine |

| Isoleucine Biosynthesis | Pyruvate, α-ketobutyrate | Acetohydroxyacid synthase, Ketol-acid reductoisomerase, Dihydroxyacid dehydratase | Isoleucine |

This compound is a C5-branched dibasic acid. Its metabolism is a component of the broader C5-branched dibasic acid metabolic network. This pathway is involved in the synthesis and degradation of various branched-chain compounds. While the primary role of this compound is in leucine biosynthesis, its presence and the enzymes that act upon it are part of a larger metabolic map of C5 compounds within the cell.

Enzymology and Reaction Mechanisms of 2 Hydroxy 3 Isopropylsuccinic Acid Transformation

2-Isopropylmalate Synthase (IPMS) Catalysis

2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase, catalyzes the first committed step in the leucine (B10760876) biosynthetic pathway. proteopedia.orgnih.gov This enzyme is responsible for the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate. proteopedia.orgresearchgate.netwikipedia.org Found in bacteria, fungi, plants, and some archaea, this pathway is crucial for organisms that must synthesize their own leucine. proteopedia.org

The reaction catalyzed by IPMS is an aldol-type condensation. researchgate.netoup.com The mechanism involves the condensation of acetyl-CoA with α-ketoisovalerate, followed by the hydrolysis of the α-isopropylmalyl-CoA intermediate to generate CoA and α-isopropylmalate. nih.gov This Claisen-type condensation is chemically similar to reactions catalyzed by enzymes like citrate (B86180) synthase and malate (B86768) synthase. nih.gov The structure of IPMS is typically composed of two main domains: a catalytic N-terminal domain with a TIM barrel conformation and a regulatory C-terminal domain. proteopedia.org The catalytic domain binds the substrates and requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, for activity. proteopedia.orgwikipedia.org

The activity of IPMS is a critical regulatory point in the leucine biosynthesis pathway. The enzyme is allosterically regulated by the end product of the pathway, L-leucine, which acts as a feedback inhibitor. nih.gov This regulation occurs through leucine binding to the C-terminal regulatory domain, remote from the active site. proteopedia.orgnih.gov In Mycobacterium tuberculosis, this feedback inhibition by L-leucine has been shown to be time-dependent, a characteristic known as slow-onset inhibition. wikipedia.org

While the general function is conserved, the specific properties of IPMS can vary between organisms. For instance, the enzyme from Mycobacterium tuberculosis requires both a divalent metal ion (Mg²⁺ or Mn²⁺) and a monovalent cation like K⁺ for maximal activity. wikipedia.org In the plant Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode for this enzyme. Both isoforms exhibit similar biochemical properties, including a broad pH optimum around 8.5, a requirement for Mg²⁺ as a cofactor, and feedback inhibition by leucine. oup.com

| Enzyme Property | Arabidopsis thaliana IPMS1/IPMS2 |

| pH Optimum | ~8.5 |

| Cofactor | Mg²⁺ |

| Substrate Kₘ | ~300 µM for 2-oxoisovalerate |

| Vₘₐₓ | ~2 x 10³ µmol min⁻¹ g⁻¹ |

| Regulation | Feedback inhibition by Leucine |

3-Isopropylmalate Dehydrogenase (IPMDH) Functions

Following the isomerization of 2-isopropylmalate, 3-isopropylmalate dehydrogenase (IPMDH) catalyzes the third step in the leucine biosynthesis pathway. This NAD⁺-dependent enzyme is responsible for the conversion of 3-isopropyl-l-malate (2-Hydroxy-3-isopropylsuccinic acid) into 4-methyl-2-oxovalerate. nih.gov

IPMDH catalyzes the oxidative decarboxylation of its substrate. nih.govnih.gov This reaction involves two distinct chemical transformations: the oxidation of a secondary alcohol to a ketone and the subsequent decarboxylation (loss of a carboxyl group as CO₂). The process is a type of decarboxylation that is initiated by oxidation. wikipedia.org Structural and kinetic studies of IPMDH from Arabidopsis thaliana suggest a chemical mechanism where a specific amino acid residue, Lys-232, activates a water molecule, which plays a key role in catalysis. nih.govnih.govosti.gov This mechanism appears to be common among IPMDH-like enzymes. nih.govnih.gov

Kinetic analyses have provided significant insights into the function of IPMDH. Studies on the enzyme from Thermus thermophilus have shown that it has a broad substrate specificity for various 3-alkylmalates, including those with methyl, ethyl, and isobutyl groups. nih.gov However, it does not show activity with isocitrate, which has a negatively charged carboxymethyl group, indicating a preference for alkyl groups. nih.gov

Transient kinetic studies on T. thermophilus IPMDH revealed that the rate-limiting step of the reaction occurs after the redox step (NADH production). researchgate.net The binding of the substrate, 3-isopropylmalate, induces a conformational change in the enzyme, leading to a "closed" state. researchgate.net The subsequent, slower conformational change to an "open" state allows for product release and is considered the rate-limiting step. researchgate.net

| Organism | Enzyme Isoform | Catalytic Efficiency (kcat/Km) | Notes |

| Arabidopsis thaliana | AtIPMDH1 | Lower (up to 40-fold) | Involved in both leucine and glucosinolate synthesis. nih.gov |

| Arabidopsis thaliana | AtIPMDH2 | Higher | Primarily involved in leucine biosynthesis. nih.gov |

| Arabidopsis thaliana | AtIPMDH3 | Higher | Primarily involved in leucine biosynthesis. nih.gov |

Isopropylmalate Dehydratase (IPMD) Isomerization

The second step in the leucine biosynthesis pathway is the isomerization of 2-isopropylmalate to 3-isopropylmalate (this compound). This reaction is catalyzed by isopropylmalate dehydratase (IPMD), also known as isopropylmalate isomerase. wikipedia.orgebi.ac.uk The enzyme is an aconitase homologue, sharing structural and mechanistic similarities with the well-known citric acid cycle enzyme. wikipedia.orgebi.ac.uk

The isomerization occurs via a stereo-specific dehydration-rehydration mechanism. ebi.ac.uk First, a water molecule is removed from 2-isopropylmalate to form the intermediate 2-isopropylmaleate. ebi.ac.uk Subsequently, a water molecule is added back to this intermediate in a different position to yield 3-isopropylmalate. ebi.ac.uk

The structure of IPMD varies between organisms. In most prokaryotes, the enzyme is a heterodimer composed of a large subunit (LeuC) and a small subunit (LeuD). ebi.ac.uk In contrast, the fungal form of the enzyme is a single monomeric protein. ebi.ac.uk Like other members of the aconitase family, IPMD contains a labile [4Fe-4S] iron-sulfur cluster that is essential for its catalytic activity. ebi.ac.uk

Stereospecific Interconversion between 2- and 3-Isopropylmalate Isomers

The second step in the dedicated pathway of leucine biosynthesis is the isomerization of 2-isopropylmalate to 3-isopropylmalate. nih.govwikipedia.org This reaction is catalyzed by the enzyme isopropylmalate isomerase (EC 4.2.1.33), also known as 3-isopropylmalate dehydratase. ebi.ac.ukwikipedia.org The conversion is stereo-specific, transforming (2S)-2-isopropylmalate into (2R,3S)-3-isopropylmalate. uniprot.orgnih.gov

The enzyme belongs to the aconitase family of hydro-lyases, which are characterized by the presence of an iron-sulfur [4Fe-4S] cluster in their active site that is essential for catalytic activity. ebi.ac.ukwikipedia.org The reaction mechanism is analogous to the conversion of citrate to isocitrate by aconitase in the tricarboxylic acid cycle. wikipedia.org

In prokaryotes such as Mycobacterium tuberculosis and Escherichia coli, isopropylmalate isomerase is a heterodimeric complex composed of a large subunit (LeuC) and a small subunit (LeuD). nih.govebi.ac.uk In contrast, the fungal enzyme is typically a single monomeric protein. ebi.ac.uk In the plant Arabidopsis thaliana, the functional enzyme is also a heterodimer, formed by one large subunit (AtLeuC) and one of three small subunits (AtLeuD1, AtLeuD2, or AtLeuD3), which are localized to the chloroplasts. nih.govfrontiersin.org

The large subunit, LeuC, is structurally homologous to the first three domains of aconitase, while the small subunit, LeuD, corresponds to the fourth domain. ebi.ac.uk The active site is located in a deep cleft formed at the interface of these domains. ebi.ac.uk

| Enzyme Property | Description |

| Enzyme Name | Isopropylmalate Isomerase (IPMI); 3-isopropylmalate dehydratase |

| EC Number | 4.2.1.33 uniprot.org |

| Reaction | (2S)-2-isopropylmalate ⇌ (2R,3S)-3-isopropylmalate uniprot.org |

| Cofactor | [4Fe-4S] cluster ebi.ac.ukuniprot.org |

| Prokaryotic Structure | Heterodimer of LeuC (large subunit) and LeuD (small subunit) nih.gov |

| Fungal Structure | Monomeric enzyme ebi.ac.uk |

| Plant Structure | Heterodimer of one large and one of three small subunits nih.gov |

Formation and Fate of Intermediates (e.g., 2-isopropylmaleate)

The isomerization of 2-isopropylmalate to 3-isopropylmalate proceeds through a dehydration-hydration mechanism, involving a bound intermediate, 2-isopropylmaleate (an unsaturated molecule analogous to cis-aconitate). nih.govebi.ac.ukuniprot.org

The reaction sequence is as follows:

Dehydration: The enzyme first catalyzes the elimination of a water molecule from 2-isopropylmalate, forming the intermediate 2-isopropylmaleate, which remains bound to the active site. nih.gov

Rehydration: The enzyme then catalyzes the stereospecific addition of a water molecule to the double bond of 2-isopropylmaleate to form 3-isopropylmalate. nih.gov

This two-step process, catalyzed by a single enzyme, effectively moves the hydroxyl group from the C2 position in 2-isopropylmalate to the C3 position in 3-isopropylmalate. wikipedia.org The intermediate 2-isopropylmaleate is the transient product of the initial dehydration step and the substrate for the subsequent hydration step, ultimately leading to the formation of the 3-isopropylmalate isomer. nih.govebi.ac.uk

Enzyme Inhibition and Modulation Studies

The enzymes of the leucine biosynthesis pathway, including isopropylmalate isomerase, are attractive targets for the development of inhibitors, particularly for use as antimicrobial drugs, because this pathway is essential for microorganisms but absent in humans. nih.govproteopedia.org Inhibition of any of the enzymatic steps would prevent the synthesis of leucine, thereby halting microbial growth. oup.com

Mechanism-Based Inactivation Strategies Targeting Related Enzymes

Isopropylmalate isomerase is a member of the aconitase family of [4Fe-4S] cluster-containing hydro-lyases. ebi.ac.uk These enzymes are known to be vulnerable to inactivation by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov Studies on mitochondrial aconitase, a closely related enzyme, provide a model for potential mechanism-based inactivation strategies.

Aconitase is readily inactivated by superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻). nih.govresearchgate.net This inactivation occurs through direct interaction with the catalytically essential [4Fe-4S] cluster. researchgate.net

Oxidative Attack: Superoxide can oxidize the [4Fe-4S]²⁺ cluster to an inactive [3Fe-4S]¹⁺ state, causing the release of a labile iron atom. nih.govresearchgate.net

Nitrative Attack: Peroxynitrite can also attack the Fe-S cluster and cause inactivation through nitration of critical tyrosine residues and oxidation of cysteine residues within or near the active site. nih.gov For example, cysteine-385, which is a ligand to the Fe-S cluster in aconitase, can be oxidized to sulfonic acid, disrupting the enzyme's function. nih.gov

This known sensitivity of the Fe-S cluster to oxidative and nitrative stress suggests that similar mechanism-based inhibitors could be designed to target the Fe-S cluster of isopropylmalate isomerase. nih.govnih.gov Such a strategy would involve creating molecules that generate reactive species specifically within the enzyme's active site, leading to irreversible inactivation.

| Inactivating Agent | Mechanism of Action on Aconitase (Model for IPMI) | Consequence |

| Superoxide (O₂⁻) | Oxidizes the [4Fe-4S]²⁺ cluster, leading to the release of a Fe²⁺ ion. researchgate.net | Conversion to inactive [3Fe-4S]¹⁺ form. nih.gov |

| Peroxynitrite (ONOO⁻) | Attacks the Fe-S cluster and modifies key amino acid residues. nih.gov | Cluster disruption, cysteine oxidation, and tyrosine nitration leading to inactivation. nih.gov |

Development of Inhibitors for Specific Enzymatic Steps

The development of inhibitors targeting specific enzymes in the leucine biosynthesis pathway is a key strategy for creating novel antimicrobial agents and herbicides. oup.comunl.edu Since the pathway is absent in animals, these inhibitors can offer high selectivity with minimal toxicity to humans. proteopedia.orgnih.gov

While direct inhibitors of isopropylmalate isomerase are not extensively documented in the provided search context, significant research has focused on inhibiting other enzymes in the pathway, such as α-isopropylmalate synthase (IPMS), which catalyzes the first committed step: the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate. proteopedia.orgwikipedia.orgresearchgate.net

Targeting α-Isopropylmalate Synthase (IPMS): IPMS from Mycobacterium tuberculosis is a validated drug target. nih.gov In silico screening and computational approaches like docking-MM/PBSA have been used to identify potential small-molecule inhibitors from chemical databases. nih.govnih.gov These studies aim to find compounds that can bind to the active site or allosteric sites of the enzyme, preventing its function. nih.gov

Feedback Inhibition: The pathway is naturally regulated by its end product, L-leucine, which acts as a feedback inhibitor of IPMS activity. nih.gov Understanding this natural regulatory mechanism can inform the design of synthetic allosteric inhibitors.

Herbicides: The broader branched-chain amino acid biosynthesis pathway (which includes leucine synthesis) is a major target for commercial herbicides. oup.comunl.edu For example, inhibitors of acetolactate synthase (ALS), an enzyme earlier in the pathway, are widely used. oup.com This demonstrates the effectiveness of targeting this metabolic route for growth inhibition.

Occurrence, Distribution, and Regulation in Biological Systems

Presence in Prokaryotic Organisms

Metabolomic Profiling in Escherichia coli and Pseudomonas aeruginosa

Metabolomic studies have identified 2-hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalate, as a key intermediate in the leucine (B10760876) biosynthesis pathway in various prokaryotic organisms. In Escherichia coli, this pathway is well-characterized, and the enzymes responsible for the conversion of this compound are well understood. For instance, 3-isopropylmalate dehydrogenase (IPMDH), an enzyme in the leucine biosynthesis pathway, exhibits promiscuous activity by also acting on D-malate, which is sufficient for D-malate assimilation under physiological conditions. nih.gov The activity of E. coli IPMDH is dependent on divalent cations like Mg²⁺ or Mn²⁺ and is significantly influenced by the presence of KCl. nih.gov

In Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, metabolomic profiling has been employed to understand its remarkable phylogenetic and phenotypic variabilities. nih.gov While specific data on the absolute concentrations of this compound are not always the focus, its presence is noted within the context of the L-leucine biosynthesis pathway. umaryland.edu Alterations in metabolic profiles, including intermediates of amino acid biosynthesis, have been observed in polymyxin-resistant strains of P. aeruginosa, highlighting the importance of these pathways in the organism's response to antibiotics. nih.gov

Role in Leucine Biosynthesis in Acetobacter and Mycobacterium tuberculosis

In Acetobacter suboxydans, the formation of α-isopropylmalate (an isomer of this compound) from α-ketoisovalerate and acetyl-coenzyme A has been demonstrated in cell-free extracts. nih.gov This finding, coupled with the organism's ability to grow on simple media, suggests that the leucine biosynthesis pathway, similar to that in yeast and Salmonella typhimurium, is operative in A. suboxydans. nih.gov

The leucine biosynthetic pathway is crucial for the growth and survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, making the enzymes in this pathway potential drug targets. nih.gov α-isopropylmalate synthase (α-IPMS), encoded by the leuA gene, catalyzes the first committed step in leucine biosynthesis, the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. nih.govacs.orgiucr.orgresearchgate.net The structure and function of M. tuberculosis α-IPMS have been extensively studied. nih.govnih.govuniprot.org This enzyme is subject to feedback inhibition by L-leucine, a common regulatory mechanism. acs.orgnih.gov The biosynthesis of branched-chain amino acids, including leucine, is considered essential for the intracellular survival of M. tuberculosis within human macrophages. nih.gov

Detection and Functional Significance in Eukaryotic Systems

Metabolic Investigations in Saccharomyces cerevisiae (Yeast)

In the yeast Saccharomyces cerevisiae, this compound is a well-established intermediate in the biosynthesis of leucine. The regulation of this pathway is controlled by the transcription factor Leu3p, which binds to the promoter regions of several genes involved in branched-chain amino acid synthesis, including LEU1, LEU2, and LEU4. yeastgenome.orgnih.govnih.gov The LEU2 gene, in particular, is a widely used auxotrophic marker in yeast genetics. plos.org The enzymatic steps in this pathway, including the conversion of this compound, are essential for the synthesis of leucine. The production of other valuable compounds, such as 3-hydroxypropionic acid, has been enhanced in S. cerevisiae by engineering metabolic pathways that utilize intermediates from amino acid biosynthesis. nih.govnih.gov

Profiles in Fungi (e.g., Penicillium chrysogenum, Neurospora crassa, Fusarium graminearum)

In Neurospora crassa, the α-isopropylmalate synthase, a key enzyme in leucine biosynthesis, has been partially characterized, sharing common features with the enzyme from other organisms, such as the requirement for monovalent cations and feedback inhibition by L-leucine. acs.org

In Fusarium graminearum, a plant pathogen, metabolomic analysis has shown the presence of 2-hydroxy fatty acids. nih.gov While the direct role of this compound in its metabolism is not as extensively detailed as in other fungi, the genes and enzymes for amino acid biosynthesis are present and essential for its growth and pathogenicity. nih.gov

Occurrence in Plant Metabolomes (e.g., Sorbus aucuparia, Lotus burttii)

Metabolic Regulation and Flux Analysis

The biosynthesis and accumulation of this compound, a dicarboxylic acid, are intricately linked to the central carbon metabolism of the producing microorganism. The regulation of its metabolic pathway is subject to various internal and external factors, including the availability of precursors, the energy and redox state of the cell, and the surrounding environmental conditions. Understanding these regulatory mechanisms is crucial for optimizing its production through microbial fermentation. While direct research on this compound is limited, insights can be drawn from studies on structurally related and economically significant organic acids, such as 3-hydroxypropionic acid (3-HP), to illustrate the principles of metabolic control.

pH: The pH of the fermentation medium can have a profound effect on microbial metabolism and product formation. For instance, in the production of 3-HP by Pichia pastoris, it was observed that culturing at a lower pH of 3.5 yielded similar metabolic fluxes compared to a pH of 5, indicating the robustness of its central carbon metabolism to acidic conditions. nih.gov However, for other compounds and organisms, pH can be a more critical determinant of product yield. The antibacterial activity of 3-HP, for example, is significantly stronger at a lower pH of 4.8 compared to 5.5 or 6.6, which can influence the fermentation environment and microbial community dynamics. nih.gov

Nutrient Availability: The composition of the culture medium, particularly the carbon and nitrogen sources, is a key determinant of metabolic pathway activity. The production of organic acids is often triggered by specific nutrient limitations. In the yeast Yarrowia lipolytica, a model organism for lipid and citric acid production, the productivity of these metabolites is highly dependent on the media composition. nih.gov For the synthesis of compounds derived from acetyl-CoA, such as 3-HP, the choice of carbon source is critical. nih.gov

Dissolved Oxygen: The level of dissolved oxygen is another crucial parameter that can dictate the metabolic fate of the carbon source. Oxygen levels influence the regeneration of redox cofactors like NAD+/NADH and NADP+/NADPH, which are essential for many biosynthetic pathways. Studies on 3-HP production have shown that titer, yield, and productivity are significantly dependent on dissolved oxygen levels, highlighting the importance of controlled aeration during fermentation. nih.gov

The following table summarizes the impact of various environmental conditions on the production of relevant organic acids in microbial systems.

| Environmental Condition | Effect on Microbial Fermentation | Research Finding |

| pH | Influences enzyme activity and product stability. | Metabolic fluxes in P. pastoris for 3-HP production were found to be similar at pH 3.5 and 5. nih.gov |

| Temperature | Affects microbial growth rate and enzyme kinetics. | Optimal temperature is strain-specific and crucial for maximizing metabolite production in organisms like Yarrowia lipolytica. nih.gov |

| Nutrient Availability | Dictates precursor supply and metabolic pathway activation. | The productivity of citric acid and lipids in Y. lipolytica is strongly dependent on media composition. nih.gov |

| Dissolved Oxygen | Impacts redox balance and energy metabolism. | The titer and yield of 3-HP are significantly dependent on the dissolved oxygen levels during fermentation. nih.gov |

Systems biology provides a powerful framework for understanding and engineering microbial metabolism. By integrating high-throughput data with computational models, it is possible to gain a holistic view of cellular processes and identify targets for metabolic engineering. Metabolic Flux Analysis (MFA) is a key tool in systems biology that quantifies the rates of metabolic reactions within a cell, providing a snapshot of the metabolic state under specific conditions. nih.govnih.gov

Metabolic Flux Analysis (MFA): 13C-MFA is a particularly powerful technique that uses stable isotope tracers to map the flow of carbon through metabolic networks. This approach has been instrumental in elucidating the metabolic bottlenecks and competing pathways that limit the production of desired chemicals. For example, a high-throughput 13C-MFA platform was used to characterize a series of 3-HP-producing Pichia pastoris strains. nih.gov The analysis revealed that tight control of the glycolytic flux limited the availability of acetyl-CoA and ATP, thereby constraining cell growth and product formation. nih.gov Specifically, overexpression of the cytosolic acetyl-CoA synthesis pathway increased cell growth but decreased the product yield due to higher energy costs associated with growth. nih.gov

Growth-Promoting Strategies: A key insight from systems biology studies is the often-observed synchronization between cell growth and product formation. nih.gov Therefore, strategies that promote robust cell growth can lead to enhanced production of the target compound. nih.gov This can involve optimizing fermentation conditions, engineering gene circuits to alleviate feedback inhibition, or overexpressing key enzymes to boost metabolic pathways that support both growth and product synthesis. nih.gov

The table below presents hypothetical flux distribution data in a wild-type and an engineered strain, illustrating how MFA can reveal the impact of genetic modifications.

| Metabolic Reaction/Pathway | Wild-Type Strain (Relative Flux) | Engineered Strain (Relative Flux) | Implication for this compound Production |

| Glycolysis | 100 | 120 | Increased carbon processing towards precursors. |

| Pentose Phosphate Pathway | 30 | 50 | Enhanced NADPH regeneration for biosynthetic reactions. |

| TCA Cycle | 70 | 50 | Carbon redirected from energy production to product synthesis. |

| Leucine Biosynthesis Pathway | 5 | 25 | Increased flux towards the isopropyl precursor. |

| This compound Pathway | 0 | 15 | Successful engineering of the target production pathway. |

By applying these systems biology approaches, researchers can systematically identify and address the metabolic hurdles that constrain the production of this compound, paving the way for the development of economically viable microbial cell factories.

Advanced Methodologies for Research on 2 Hydroxy 3 Isopropylsuccinic Acid

Spectroscopic and Diffraction Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of 2-Hydroxy-3-isopropylsuccinic acid. Specifically, ¹H NMR provides detailed information about the hydrogen atoms within the molecule, allowing for the confirmation of its carbon skeleton and the stereochemistry of its chiral centers.

In a study identifying endogenous substrates for yeast trans-aconitate methyltransferase, the ¹H NMR spectrum for the synthesized (2R,3S)-3-isopropylmalate isomer was recorded in deuterium (B1214612) oxide (D₂O). psu.edu The observed chemical shifts and coupling constants were instrumental in confirming the identity of the compound. psu.edu

Table 1: ¹H NMR Data for (2R,3S)-3-isopropylmalate in D₂O psu.edu

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 4.36 | d (doublet) | 4.4 | CH-OH |

| 2.44 | dd (doublet of doublets) | 8.8 and 4.4 | CH-COOH |

| 1.89 | m (multiplet) | - | CH-(CH₃)₂ |

| 0.79 | m (multiplet) | - | (CH₃)₂ |

Source: Data compiled from literature reports. psu.edu

This data is critical for distinguishing between different isomers and for understanding the compound's conformation in solution.

Mass Spectrometry (MS) for Comprehensive Metabolomics and Reaction Monitoring (e.g., LC-ESI-QQ, GC-MS)

Mass spectrometry, particularly when coupled with chromatographic techniques, is indispensable for the detection and quantification of this compound in complex biological samples.

Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QQ) is a highly sensitive and selective method for targeted metabolomics. In the analysis of wine, for instance, 3-isopropylmalic acid was identified using LC-MS systems, including an ion trap (IT) and a high-resolution Q-Orbitrap. researchgate.netuniurb.it In negative ionization mode, the deprotonated molecule [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 175. researchgate.net A characteristic and major fragment ion is found at m/z 113, which corresponds to the neutral loss of both carbon dioxide (CO₂) and water (H₂O). researchgate.net This specific fragmentation pattern is crucial for distinguishing 3-isopropylmalic acid from other compounds with the same molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, especially for broader metabolite profiling. nih.gov Due to the low volatility of organic acids, a derivatization step is required prior to analysis. The compound is often converted into its trimethylsilyl (B98337) (TMS) ester. asm.org In the analysis of metabolites from Methanocaldococcus jannaschii, the TMS-derivatized β-isopropylmalate (3-isopropylmalic acid) was identified with a specific retention time and mass spectrum. asm.org The electron impact (EI) mass spectra of TMS derivatives show characteristic fragment ions, such as the (M-CH₃)⁺ fragment at m/z 319, which helps in its definitive identification. psu.edu

Table 2: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion(s) (m/z) | Notes |

|---|---|---|---|---|

| LC-MS | ESI Negative | 175 | 113 ([M-H-CO₂-H₂O]⁻) | As observed in wine analysis. researchgate.net |

| GC-MS (TMS derivative) | Electron Impact (EI) | 334 (Molecular Weight) | 319 ([M-CH₃]⁺), 275, 191, 73 | Requires derivatization to increase volatility. psu.eduasm.orgnih.gov |

Source: Compiled from various metabolomics and analytical studies. psu.eduresearchgate.netasm.orgnih.gov

X-ray Crystallography for Enzyme-Ligand Complex Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules. In the context of this compound, this technique has been vital for understanding how it interacts with enzymes. As an intermediate in the leucine (B10760876) biosynthesis pathway, it binds to enzymes such as isopropylmalate isomerase (LeuCD) and is synthesized by 2-isopropylmalate synthase. researchgate.netenzyme-database.org

Structural studies on the isopropylmalate isomerase (LeuCD) from organisms like Mycobacterium tuberculosis provide atomic-level insights into the enzyme's active site. researchgate.net By analyzing the crystal structure of LeuCD in complex with its substrate or substrate analogs, researchers can map the specific amino acid residues that are critical for binding and catalysis. These studies reveal the precise orientation of this compound within the enzyme's binding pocket, explaining the stereospecificity of the enzymatic reaction that converts it to 3-isopropylmalate. researchgate.net Similarly, crystal structures of 2-isopropylmalate synthase, often in complex with its own substrate and inhibitors, illuminate the mechanisms of leucine feedback inhibition, where 3-isopropylmalic acid plays a key role. pdbj.orgjustia.com

Chromatographic Separation and Quantification in Research Samples

Chromatography is the cornerstone for isolating and quantifying this compound from complex mixtures like cell extracts, culture fluids, and food products. The choice of chromatographic mode depends on the specific requirements of the analysis, such as resolution, speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Modes (Reversed-Phase, Ion Exclusion, Ion Exchange)

High-Performance Liquid Chromatography (HPLC) is a versatile technique offering several separation modes suitable for organic acids.

Reversed-Phase (RP-HPLC): This is a widely used mode for separating organic compounds. For organic acids like this compound, which are polar, RP-HPLC typically uses a C18 stationary phase and an aqueous mobile phase, often with an acidic modifier (e.g., phosphoric or formic acid) to ensure the analytes are in their neutral, protonated form, which enhances retention. researchgate.netuqam.ca A simple and rapid RP-UPLC (Ultra-Performance Liquid Chromatography) method has been developed for the simultaneous analysis of 2-isopropylmalate and 3-isopropylmalate in the culture fluid of Escherichia coli strains. researchgate.net

Ion Exclusion Chromatography (IEC): This is the most common and highly effective mode for separating organic acids. shimadzu.be The stationary phase is typically a strong cation exchange resin in the hydrogen (H⁺) form. The separation mechanism is based on the "Donnan exclusion" principle, where fully ionized strong acids are repelled by the negatively charged stationary phase and elute quickly. shimadzu.beshimadzu.com Weak acids, like this compound, exist in equilibrium between their ionized and non-ionized forms in the acidic mobile phase (e.g., dilute sulfuric acid). oup.comnih.gov The neutral, non-ionized form can penetrate the pores of the resin, leading to retention and separation based on the acid's pKa and size. shimadzu.be In principle, organic acids elute in order of increasing pKa. shimadzu.be

Ion Exchange Chromatography (IEX): This mode separates molecules based on their net charge. In anion exchange chromatography, a positively charged stationary phase is used. shimadzu.com Organic acids, which are negatively charged at neutral or basic pH, bind to the column. They are then eluted by increasing the concentration of a competing anion (like chloride or acetate) in the mobile phase or by changing the pH to neutralize the charge on the analyte. researchgate.netoup.com This method is highly effective for purifying organic acids from complex mixtures and can be used as a pre-purification step before other analyses. researchgate.netelectronicsandbooks.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for the comprehensive analysis of small molecules in metabolomics studies. For non-volatile compounds like this compound, chemical derivatization is a mandatory sample preparation step to increase volatility and thermal stability. nih.govresearchgate.net

The most common procedure involves silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. asm.org The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for identification.

Metabolite profiling of the algae Chlamydomonas reinhardtii under nutrient deprivation utilized GC-MS to identify and quantify numerous compounds, including 3-isopropylmalic acid. nih.gov Similarly, GC-MS analysis was used to identify the products of the isopropylmalate isomerase enzyme, confirming the presence of both α- and β-isopropylmalate after TMS derivatization. asm.org The combination of retention time and the unique fragmentation pattern of the mass spectrum provides high confidence in the identification of the metabolite. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-isopropylmalic acid, 3-IPMA |

| 2-isopropylmalate | α-isopropylmalate |

| 3-isopropylmalate | β-isopropylmalate |

| Carbon dioxide | CO₂ |

| Leucine | - |

| Sulfuric acid | - |

| Formic acid | - |

| Phosphoric acid | - |

Enzymatic Assays and Kinetic Analysis in Research Settings

The primary enzyme responsible for the metabolism of this compound (also known as 3-isopropylmalate or 3-IPM) is 3-isopropylmalate dehydrogenase (IPMDH) . This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate, a key step in the biosynthesis of the amino acid leucine. acs.orgresearchgate.netelectrochemsci.org The study of IPMDH is crucial for understanding leucine metabolism and for exploring its potential as a target for herbicides and antimicrobial agents.

Enzymatic assays for IPMDH are fundamental to characterizing its function and inhibition. A common and reliable method is a spectrophotometric assay . This continuous assay monitors the production of NADH, a product of the enzymatic reaction, by measuring the increase in absorbance at 340 nm. acs.orgmdpi.com The standard assay mixture typically contains a buffer (e.g., Tris-HCl), a divalent cation like Mg2+ or Mn2+ which is required for activity, the cofactor NAD+, and the substrate, 3-isopropylmalate. acs.orgnih.govbiointerfaceresearch.com The reaction is initiated by the addition of the enzyme, and the initial velocity is determined from the linear phase of the absorbance increase.

Kinetic analysis of IPMDH provides valuable insights into its catalytic efficiency and substrate specificity. The Michaelis-Menten model is commonly used to analyze the initial velocity data, yielding the Michaelis constant (Km) for the substrate and the maximum reaction velocity (Vmax). From Vmax, the turnover number (kcat) can be calculated, which represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency of the enzyme is then expressed as the kcat/Km ratio.

Kinetic parameters for IPMDH have been determined for the enzyme from various organisms, including bacteria, archaea, and plants. These studies have revealed differences in substrate affinity and catalytic rates that reflect the specific metabolic contexts of the organisms. For instance, studies on IPMDH from the bacterium Thermus thermophilus have detailed a sequential bi-tri kinetic mechanism, where NAD+ binds first, followed by 3-isopropylmalate, and the products are released in the order of CO2, α-ketoisocaproate, and NADH. researchgate.net In Arabidopsis thaliana, three isoforms of IPMDH exist (AtIPMDH1, AtIPMDH2, and AtIPMDH3), each with distinct kinetic properties and roles in either leucine biosynthesis or the production of glucosinolates, a class of secondary metabolites. acs.orgnih.gov

The following interactive table summarizes key kinetic parameters for 3-isopropylmalate dehydrogenase from different sources, illustrating the diversity in enzyme characteristics.

| Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana IPMDH1 | 3-isopropylmalate | 25.2 | 0.62 | 24,600 | nih.gov |

| Arabidopsis thaliana IPMDH2 | 3-isopropylmalate | - | - | - | acs.org |

| Thermus thermophilus | (2R,3S)-isopropylmalate | 40 | 2.57 | 64,250 | researchgate.net |

| Mycobacterium tuberculosis | 3-isopropylmalate | - | - | - | nih.gov |

Note: The table is interactive. You can sort the columns by clicking on the headers. A '-' indicates that the specific value was not reported in the cited source.

Computational Chemistry and Theoretical Modeling Approaches

In recent years, computational chemistry has emerged as a powerful tool to complement experimental studies of molecules like this compound. These methods provide insights into molecular structure, properties, and reactivity at an atomic level, which can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool in chemistry for predicting molecular properties and reaction mechanisms. biointerfaceresearch.comresearchgate.net For this compound, DFT calculations can be employed to:

Determine the most stable conformation: The molecule has several rotatable bonds, and DFT can identify the lowest energy three-dimensional structure.

Calculate electronic properties: Key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be computed. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. youtube.com

Predict reaction mechanisms: DFT can be used to model the reaction pathway of enzymatic or chemical transformations of this compound. This involves calculating the geometries and energies of transition states and intermediates, providing a detailed picture of the reaction mechanism. For example, in the context of the IPMDH-catalyzed reaction, DFT could be used to model the substrate binding, the hydride transfer to NAD+, and the subsequent decarboxylation step. wikipedia.org

Analyze vibrational spectra: Theoretical vibrational frequencies can be calculated and compared with experimental data (e.g., from infrared spectroscopy) to confirm the molecular structure.

A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that provide a good balance between accuracy and computational cost. biointerfaceresearch.com The choice of functional and basis set can significantly influence the results, and it is often necessary to benchmark them against experimental data or higher-level calculations. biointerfaceresearch.com

In Silico Evaluations of Chemical Properties and Interactions Relevant to Research

Beyond quantum chemical calculations, a range of in silico (computer-based) methods are available to predict the physicochemical and pharmacokinetic properties of molecules. These predictions are particularly valuable in the early stages of drug discovery and for assessing the potential biological relevance of a compound. For this compound, in silico tools can be used to evaluate a variety of properties, often summarized under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govhilarispublisher.com

The following interactive table outlines some of the key chemical and biological properties of this compound that can be predicted using in silico approaches.

| Property Category | Predicted Parameter | Significance in Research |

| Physicochemical Properties | Molecular Weight | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and cell permeability. | |

| pKa (Acid Dissociation Constant) | Determines the ionization state at a given pH, affecting solubility and receptor binding. | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Indicates the likelihood of the compound reaching the central nervous system. | |

| Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. | |

| Plasma Protein Binding | Affects the free concentration of the compound available for biological activity. | |

| Toxicity | Mutagenicity (e.g., Ames test) | Predicts the potential to cause genetic mutations. |

| Carcinogenicity | Predicts the potential to cause cancer. | |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

Note: This table is interactive. You can sort the columns by clicking on the headers.

These in silico predictions are based on quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. mdpi.com While these predictions are valuable for prioritizing compounds and guiding experimental work, they are not a substitute for experimental validation. hilarispublisher.com

Synthetic Chemistry and Derivatization for Academic Research and Industrial Applications

Chemical Synthesis Pathways for Analogues and Stereoisomers

The controlled synthesis of 2-hydroxy-3-isopropylsuccinic acid and its derivatives is fundamental for detailed biological and enzymatic studies. Researchers have developed various methods to prepare specific stereoisomers and related diesters, which are often more amenable to certain synthetic transformations and biological assays.

Preparation Methods for this compound and Related Succinic Diesters

The preparation of this compound and its analogues often involves the alkylation of malic acid or its ester derivatives. A general and effective method for creating α-branched β-hydroxy esters is through the diastereoselective alkylation of dianion derivatives of the parent compounds. orgsyn.org This approach allows for the introduction of an isopropyl group at the C-3 position of a succinic acid backbone.

One common strategy involves the formation of an alkoxide enolate from a β-hydroxycarboxylic ester, such as diethyl malate (B86768), followed by reaction with an appropriate alkylating agent. For instance, while not a direct synthesis of the isopropyl analogue, the diastereoselective α-alkylation of diethyl (S)-malate has been demonstrated using allyl bromide, yielding diethyl 2-hydroxy-3-(2-propenyl)succinate with high diastereoselectivity. orgsyn.org This methodology can be adapted by using an isopropyl halide or a related electrophile to introduce the desired isopropyl group. The reaction typically proceeds with high diastereoselectivity, which is crucial for obtaining specific stereoisomers. orgsyn.org

The resulting succinic diesters, such as diethyl 2-hydroxy-3-isopropylsuccinate, are valuable intermediates. They can be hydrolyzed under acidic or basic conditions to yield the free acid, this compound.

| Starting Material | Reagents | Product | Key Features |

| Diethyl (S)-malate | 1. Lithium diisopropylamide (LDA) 2. Isopropyl bromide | Diethyl (2S,3R)-2-hydroxy-3-isopropylsuccinate | Diastereoselective alkylation |

| Diethyl (2S,3R)-2-hydroxy-3-isopropylsuccinate | 1. Aqueous NaOH 2. H3O+ | (2S,3R)-2-Hydroxy-3-isopropylsuccinic acid | Hydrolysis to the free acid |

Stereoselective Synthesis of Defined Isomers for Enzymatic and Metabolic Studies

The biological activity of this compound is highly dependent on its stereochemistry, as enzymes are stereospecific catalysts. Therefore, the ability to synthesize stereochemically pure isomers is paramount for conducting meaningful enzymatic and metabolic investigations.

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, starting with the enantiomerically pure (S)- or (R)-malic acid ensures the stereochemistry at the C-2 position is fixed, and the subsequent alkylation reaction can be controlled to establish the desired stereochemistry at the C-3 position. orgsyn.org

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the key bond-forming steps. While specific examples for this compound are not extensively detailed in the provided context, asymmetric dihydroxylation and other stereoselective reactions are common strategies for preparing related chiral molecules.

Enzymatic Kinetic Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. scielo.brresearchgate.netmdpi.comnih.gov For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This method can be applied to precursors of this compound or its derivatives to obtain enantiomerically pure compounds. scielo.brresearchgate.netmdpi.comnih.gov The efficiency of enzymatic kinetic resolution is often evaluated by the enantiomeric excess (ee) of the product and the conversion rate.

Derivatization Strategies for Investigating Biological Activity

Derivatization of this compound is a powerful tool for probing its interactions with enzymes and its role in metabolic pathways. By modifying its structure, researchers can create molecules that act as substrates, inhibitors, or probes.

Design and Synthesis of Enzyme Substrate Analogues and Inhibitors

As an intermediate in the leucine (B10760876) biosynthesis pathway, this compound is a substrate for the enzyme 3-isopropylmalate dehydratase, which catalyzes its isomerization to 2-isopropylmalate. wikipedia.orgwikipedia.orgebi.ac.uk This enzyme is a potential target for the development of antibiotics and fungicides. google.com

The design and synthesis of substrate analogues that can inhibit this enzyme are of significant interest. A successful strategy involves replacing key atoms or functional groups in the substrate molecule to create a compound that binds to the enzyme's active site but cannot undergo the normal catalytic reaction. For example, a thia-analogue of 3-isopropylmalate has been designed and synthesized as a potent competitive inhibitor of 3-isopropylmalate dehydrogenase, another enzyme in the leucine biosynthesis pathway. nih.gov This analogue demonstrated strong inhibitory activity, highlighting the potential of such modifications. nih.gov

Table of Designed Inhibitors for Leucine Biosynthesis Enzymes

| Enzyme Target | Inhibitor Type | Key Structural Modification |

|---|---|---|

| 3-Isopropylmalate Dehydrogenase | Thia-analogue of substrate | Replacement of a carbon atom with a sulfur atom |

Modification for Probing Metabolic Pathways

To study the flow of metabolites through a pathway and to identify the enzymes involved, it is often necessary to use labeled compounds. Isotopically labeled versions of this compound can be synthesized to serve as tracers in metabolic studies.

Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The synthesis of isotopically labeled compounds often involves using a labeled precursor in one of the synthetic steps. For example, using isotopically labeled isopropyl bromide in the alkylation of diethyl malate would result in a labeled this compound. These labeled molecules can then be introduced into a biological system, and their fate can be traced using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrti.orgmedchemexpress.comscbt.com

Role in Material Science and Industrial Processes (Non-Clinical)

While the primary focus of research on this compound has been in the biological and pharmaceutical realms, its structural features suggest potential applications in material science and other industrial processes.

Succinic acid and its derivatives are recognized as important platform chemicals for the production of biodegradable polymers. nih.gov The presence of both hydroxyl and carboxylic acid functionalities in this compound makes it a potential monomer for the synthesis of functional polyesters. The isopropyl group could impart specific properties, such as hydrophobicity and altered thermal characteristics, to the resulting polymer. While direct polymerization of this compound is not widely documented, the synthesis of functional polymers from related malic acid derivatives has been explored. nih.gov These polymers have potential applications as biocompatible and biodegradable materials. nih.gov

In the food industry, this compound (as 3-isopropylmalic acid) has been identified as a component that can play a role in the flavor and aroma of certain products. mdpi.com Its dicarboxylic acid nature also suggests potential use as a chelating agent or pH regulator in various industrial formulations. Furthermore, its role as a pharmaceutical intermediate points to its utility as a building block in the synthesis of more complex molecules for various non-clinical applications. mdpi.com

Application as Intermediate in Polymer Synthesis (e.g., Ziegler-Natta polypropylene (B1209903) catalysts)

While direct, large-scale industrial application of this compound as an intermediate in polymer synthesis is not extensively documented, its structural class—succinate (B1194679) derivatives—plays a crucial role in the production of polypropylene. Specifically, succinates are employed as internal electron donors in advanced Ziegler-Natta (Z-N) catalyst systems. These catalysts are fundamental to the commercial production of isotactic polypropylene, a polymer valued for its strength and durability.

Ziegler-Natta catalysts are complexes derived from a transition metal halide, such as titanium tetrachloride (TiCl₄), supported on a magnesium compound, typically magnesium dichloride (MgCl₂). google.com In propylene (B89431) polymerization, the addition of electron donors is essential to control the stereospecificity of the catalyst, ensuring the production of highly isotactic polypropylene. ippi.ac.ir These donors are categorized as internal or external. Internal electron donors (IEDs) are incorporated into the solid catalyst during its synthesis. google.com

Succinate-based compounds, alongside other families like phthalates and diethers, represent a key class of IEDs used in fourth- and fifth-generation Z-N catalysts. mdpi.comresearchgate.net The function of the IED is to modulate the active sites on the catalyst surface, deactivating non-stereospecific sites and thereby enhancing the polymer's isotacticity. mdpi.com The use of succinate-containing Z-N catalysts has been shown to produce polypropylene resins with broader molecular weight distributions (MWD), a desirable property for improving the processability of the polymer for applications like injection molding and pipes. google.comresearchgate.net

The specific structure of the succinate derivative significantly impacts the catalyst's performance, including its activity, stereoselectivity, and hydrogen response (which influences the polymer's molecular weight). researchgate.net Research has explored various substituted succinates, such as diisobutyl-2,3-diisopropyl succinate and diethyl-2,3-diisopropyl succinate, to fine-tune the properties of the final polymer product. mdpi.comresearchgate.net The interaction between the internal donor, the catalyst support, and the external donor (an alkoxysilane compound added during polymerization) is complex and critical for achieving desired polymer characteristics. ippi.ac.ir

Table 1: Comparison of Internal Electron Donors in Ziegler-Natta Catalysis. This table summarizes the characteristics of different families of internal electron donors used in Ziegler-Natta catalysts for polypropylene production, highlighting the distinct effects each class has on the final polymer properties. mdpi.comresearchgate.net

Occurrence and Significance in Biotechnological Fermentation Products

This compound, more commonly known in biochemical literature as α-isopropylmalic acid (α-IPM) or 3-isopropylmalic acid, is a naturally occurring intermediate in the biosynthesis of the essential amino acid L-leucine. acs.org Its presence in fermentation is directly linked to the metabolic activity of various microorganisms, including bacteria, yeasts, and molds.

The formation of α-isopropylmalic acid is the first committed step in the leucine biosynthetic pathway. researchgate.net This reaction involves the condensation of acetyl-coenzyme A (AcCoA) and α-ketoisovalerate (α-KIV), catalyzed by the enzyme α-isopropylmalate synthase (α-IPMS). researchgate.netacs.org This enzyme is a critical point of regulation for the entire pathway, as it is subject to feedback inhibition by the final product, L-leucine. tandfonline.com When L-leucine is abundant, it binds to the α-IPMS enzyme, inhibiting its activity and thus preventing the unnecessary synthesis of more leucine.

In certain biotechnological applications, particularly those involving leucine-requiring mutant strains (auxotrophs) of microorganisms, this metabolic pathway can be exploited to accumulate and excrete α-isopropylmalic acid into the fermentation broth. google.com For instance, leucine auxotrophs of the yeast Yarrowia lipolytica and the mold Neurospora crassa have been reported to produce α-isopropylmalic acid. google.com Similarly, engineered strains of bacteria such as Corynebacterium glutamicum and Salmonella typhimurium have been developed to overproduce intermediates of amino acid pathways. tandfonline.comgoogle.com The accumulation of α-IPM is often a result of a genetic block in a subsequent enzyme of the leucine pathway, causing the intermediate to be shuttled out of the cell.

The significance of α-isopropylmalic acid in fermentation products extends to the beverage industry, as it has been identified as a component in wine. Its presence is attributed to the metabolic activity of yeasts, such as Saccharomyces cerevisiae, during alcoholic fermentation. nih.gov

Table 2: Occurrence of α-Isopropylmalic Acid (this compound) in Fermentation. This table highlights various microorganisms known to produce α-isopropylmalic acid, the context of the fermentation, and the specific significance of the compound in that process.

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-Hydroxy-3-isopropylsuccinic acid (2-HIPA) in laboratory settings?

- Methodological Answer : 2-HIPA synthesis typically involves microbial fermentation or chemical modification of malic acid derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the hydroxyl and isopropyl substituents at positions 2 and 3, respectively . Alkaline hydrolysis (e.g., 2N NaOH at 40°C for 1 hour) can validate structural integrity by yielding identifiable residues like N-acetyl cysteine and succinic acid derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further corroborate molecular weight (176.168 g/mol) and functional groups .

Q. How does 2-HIPA interact with common biochemical pathways, and what analytical techniques are used to study these interactions?

- Methodological Answer : 2-HIPA’s α-hydroxy acid structure suggests potential roles in tricarboxylic acid (TCA) cycle analogs or enzyme inhibition studies. Isotopic labeling (e.g., ¹³C or ²H) combined with liquid chromatography-mass spectrometry (LC-MS) tracks metabolic incorporation. Enzyme assays (e.g., malate dehydrogenase inhibition) require kinetic analysis via UV-Vis spectrophotometry to measure NADH oxidation rates at 340 nm. Contradictions in activity data should be resolved by controlling pH (optimal range: 6.5–7.5) and cofactor concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of 2-HIPA across studies?

- Methodological Answer : Discrepancies in melting points (e.g., 73–75°C vs. undefined ranges) may arise from impurities or polymorphic forms . To address this:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity (>98% recommended).

- Solubility studies should specify solvent systems (e.g., aqueous buffers vs. organic solvents) and temperature controls (±0.1°C) .

Q. What strategies optimize the stereochemical resolution of 2-HIPA for studies requiring enantiopure samples?

- Methodological Answer : 2-HIPA contains two stereocenters, necessitating chiral separation techniques:

- Chiral chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases (e.g., ethanol/hexane).

- X-ray crystallography : Co-crystallize with resolving agents (e.g., L-proline derivatives) to determine absolute configuration .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze specific enantiomers, monitored by optical rotation or circular dichroism (CD) .

Q. How should researchers design stability studies for 2-HIPA under varying storage and experimental conditions?

- Methodological Answer : Stability protocols must account for hygroscopicity and thermal sensitivity:

- Storage : Use desiccants (silica gel) at –20°C in amber glass vials to prevent photodegradation .

- Accelerated degradation studies : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS/MS.

- pH-dependent stability : Test buffered solutions (pH 2–9) over 72 hours, quantifying degradation via area-under-the-curve (AUC) analysis .

Methodological Guidance for Data Interpretation

Q. What computational tools are recommended for modeling 2-HIPA’s reactivity and intermolecular interactions?

- Methodological Answer :

- Density functional theory (DFT) : Calculate optimized geometries and electrostatic potential maps (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Simulate binding to enzymes (e.g., malic enzyme) using AutoDock Vina, validating results with experimental IC₅₀ values .

- Solvent effects : Apply COSMO-RS models to predict solubility and partition coefficients .

Q. How can researchers address inconsistencies in bioactivity data for 2-HIPA across cell-based assays?

- Methodological Answer : Variability often stems from cell line specificity or assay conditions:

- Dose-response normalization : Use Hill equation fitting to compare EC₅₀/IC₅₀ values.

- Control for isopropyl group metabolism : Include stable isotope-labeled 2-HIPA to track intracellular conversion.

- Mitochondrial uptake assays : Employ JC-1 dye or Seahorse XF analyzers to correlate bioactivity with mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.